1-Boc-3-fluoro-3-azetidineacetic acid
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Overview
Description
1-Boc-3-fluoro-3-azetidineacetic acid is a chemical compound with the molecular formula C10H16FNO4 . It is also known by other names such as 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid and 3-Carboxymethyl-3-fluoro-azetidine-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The InChI code for 1-Boc-3-fluoro-3-azetidineacetic acid is 1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Boc-3-fluoro-3-azetidineacetic acid has a molecular weight of 233.24 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications
Environmental Chemistry
In environmental chemistry, 1-Boc-3-fluoro-3-azetidineacetic acid can be employed to study the degradation of fluorinated compounds in the environment. It serves as a model compound to understand the behavior of fluorine-containing pollutants and to develop methods for their detection and remediation.
Each of these fields leverages the unique chemical properties of 1-Boc-3-fluoro-3-azetidineacetic acid to push the boundaries of scientific research and develop innovative solutions to complex problems. The compound’s versatility and reactivity make it a valuable asset in various domains of scientific inquiry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKVZIUVDYNHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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